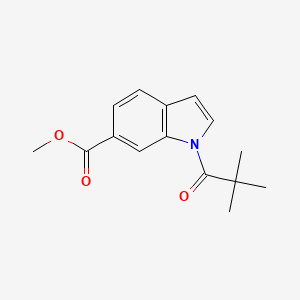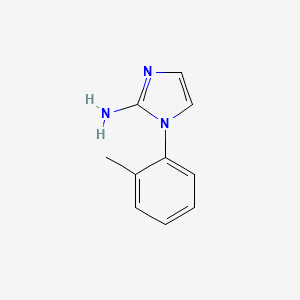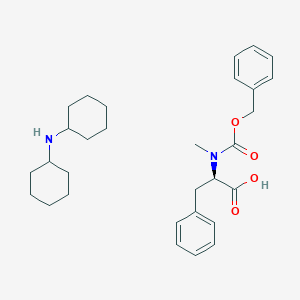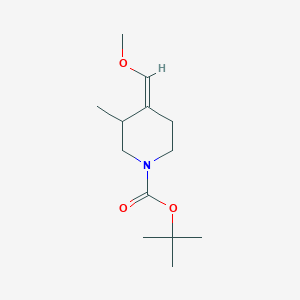
tert-Butyl 4-(methoxymethylene)-3-methylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-(methoxymethylene)-3-methylpiperidine is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxymethylene group, and a methyl group attached to the piperidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industrial processes.
Méthodes De Préparation
The synthesis of 1-Boc-4-(methoxymethylene)-3-methylpiperidine typically involves multiple steps. One common synthetic route starts with the preparation of 4-piperidinemethanol, which is then reacted with di-tert-butyl dicarbonate to introduce the Boc protecting group. The methoxymethylene group is subsequently introduced through a reaction with methoxymethyl chloride under basic conditions. The final product, 1-Boc-4-(methoxymethylene)-3-methylpiperidine, is obtained after purification .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Boc-4-(methoxymethylene)-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethylene group, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-Boc-4-(methoxymethylene)-3-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-Boc-4-(methoxymethylene)-3-methylpiperidine depends on its specific application. In medicinal chemistry, for example, it may act as a precursor to compounds that interact with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions to reveal the active piperidine moiety, which can then engage in various biochemical interactions. The methoxymethylene group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
1-Boc-4-(methoxymethylene)-3-methylpiperidine can be compared to other similar compounds, such as:
1-Boc-4-piperidinemethanol: This compound lacks the methoxymethylene group and is used as an intermediate in different synthetic pathways.
1-Boc-4-piperidone: This compound contains a carbonyl group instead of the methoxymethylene group and is used in the synthesis of various pharmaceuticals.
1-Boc-4-(aminomethyl)piperidine: This compound has an aminomethyl group instead of the methoxymethylene group and is used in the synthesis of biologically active molecules.
The uniqueness of 1-Boc-4-(methoxymethylene)-3-methylpiperidine lies in its specific functional groups, which confer distinct reactivity and applications in organic synthesis and scientific research.
Propriétés
Formule moléculaire |
C13H23NO3 |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
tert-butyl (4Z)-4-(methoxymethylidene)-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-10-8-14(7-6-11(10)9-16-5)12(15)17-13(2,3)4/h9-10H,6-8H2,1-5H3/b11-9- |
Clé InChI |
LQWFYZGIHWQGMN-LUAWRHEFSA-N |
SMILES isomérique |
CC\1CN(CC/C1=C/OC)C(=O)OC(C)(C)C |
SMILES canonique |
CC1CN(CCC1=COC)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



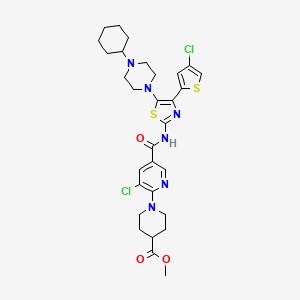

![Rac-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B14042709.png)

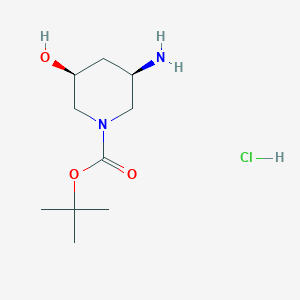

![1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone](/img/structure/B14042736.png)
